molecular formula C22H22O6 B026723 Glycyrin CAS No. 66056-18-6

Glycyrin

Cat. No.: B026723
CAS No.: 66056-18-6
M. Wt: 382.4 g/mol
InChI Key: FWWGXZYUURXJLK-UHFFFAOYSA-N
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Description

Glycyrin is a member of the class of coumarins that is coumarin substituted by methoxy groups at positions 5 and 7, a prenyl group at position 6 and a 2,4-dihydroxyphenyl group at position 3. Isolated from Glycyrrhiza uralensis, it exhibits antibacterial activity. It has a role as a metabolite, an antibacterial agent and a plant metabolite. It is a member of coumarins, a member of hydroxyisoflavans and an aromatic ether.
This compound belongs to the class of organic compounds known as hydroxyisoflavonoids. These are organic compounds containing an isoflavonoid skeleton carrying one or more hydroxyl groups. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in root vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • Cancer Treatment : Glycyrin has shown promise in cancer treatment. It sensitizes liver cancer cells to ABT-737, improving the efficacy of BH3 mimetic-based therapy by targeting de novo lipogenesis and the TOPK-survivin axis (Zhang et al., 2018). It also possesses potent anti-liver cancer activity, inhibiting cell growth and apoptosis in vitro and reducing tumor size in vivo (Song et al., 2016).

  • Neuroprotection : Glycyrrhizin, a derivative of this compound, has potential in neurological disorders by inhibiting HMGB1 expression and translocation and downregulating inflammatory cytokines, thus offering neuroprotective effects (Paudel et al., 2020).

  • Liver Health : this compound and its derivatives have shown efficacy in improving liver health. Glycyrrhizin improves symptoms of fatty liver, increases adiponectin, and reduces UCP2 expression in rats (Bagheri et al., 2019). Glycycoumarin also prevents hepatic steatosis by activating AMPK-mediated lipophagy, inhibiting lipogenesis, and enhancing fatty acid oxidation (Zhang et al., 2017).

  • Anti-inflammatory and Immune Regulation : Glycyrrhiza glabra polysaccharides enhance immune activities and reduce oxidative stress in high-fat mice (Hong et al., 2009). Glycyrrhizin also reduces inflammatory cytokines and inhibits HMGB1 release, potentially useful in treating ischemic spinal cord injury (Gong et al., 2011).

  • Antioxidant Properties : this compound and its derivatives, including Glycyrrhiza polysaccharides, exhibit antioxidant properties, providing potential benefits in various conditions, including metabolic syndrome (Zang, 2020).

  • Metabolic Effects : Dietary supplementation with glycyl-glutamine, related to this compound, has shown to improve growth performance, intestinal integrity, and immune responses in piglets (Jiang et al., 2009).

  • Antiviral Properties : Glycyrrhiza uralensis root extracts, containing this compound and related compounds, show anti-HCV activity, indicating potential antiviral applications (Adianti et al., 2014).

Mechanism of Action

Target of Action

Glycyrin, also known as Glycerin or Glycerol, is a trihydroxy sugar alcohol that is an intermediate in carbohydrate and lipid metabolism . It is a PPAR-γ ligand of licorice . PPAR-γ (Peroxisome proliferator-activated receptor gamma) is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

When administered rectally, this compound exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation . It decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the eye .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is a substrate for the synthesis of triacylglycerols and phospholipids in the liver and adipose tissue . It is also converted to glycerol 3-phosphate by the enzyme glycerol kinase, and the resulting glycerol 3-phosphate is oxidized to dihydroxyacetone phosphate by the enzyme glycerol-3-phosphate dehydrogenase .

Pharmacokinetics

This compound is poorly absorbed when administered rectally . The onset of action for constipation relief is typically within 15 to 30 minutes .

Action Environment

This compound is hygroscopic in nature, meaning it absorbs water from the air . This property can influence its action, efficacy, and stability. For instance, in dry environments, it may absorb moisture, potentially affecting its hygroscopic action. Conversely, in humid environments, it may become more effective due to the increased availability of water molecules .

Safety and Hazards

Glycerin is slightly hazardous in case of skin contact (irritant, permeator), eye contact (irritant), ingestion, and inhalation . It may be toxic to kidneys and repeated or prolonged exposure to the substance can produce target organs damage .

Future Directions

The global market for Glycerin is projected to reach a revised size of US$3.4 Billion by 2026, growing at a CAGR of 6.1% . The increasing production of biodiesel has resulted in an abundant supply of crude glycerin that can be used directly into animal feeds, as dust suppressant, freeze protection for coal, and grain storage . The oversupply and resulting decline in prices have allowed the use of glycerin for energy generation .

Biochemical Analysis

Biochemical Properties

Glycyrin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to glycerol 3-phosphate by the enzyme glycerol kinase . The resulting glycerol 3-phosphate is then oxidized to dihydroxyacetone phosphate by the enzyme glycerol-3-phosphate dehydrogenase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in some organisms, the this compound component can enter the glycolysis pathway directly and provide energy for cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it is involved in the formation of glycerol-3-phosphate, a critical intermediate in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the nitrate to nitrite reduction rate using this compound as the electron donor is much faster than the rate at which nitrite is converted to nitrogen gas .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been observed that this compound can decrease the blood glucose levels of genetically diabetic mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it is involved in the glycolysis pathway and lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation. For instance, the aquaglyceroporin GlpF selectively conducts small molecules, such as this compound, across the cell membrane under a concentration gradient of the substrate .

Subcellular Localization

This compound is localized in various subcellular compartments. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, ZmGPDH1 and ZmGPDH3 were located to the cytosol and mainly recruited to the surface of endoplasmic reticulum (ER), whereas ZmGPDH4 and ZmGPDH5 were located in the chloroplast .

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-12(2)5-7-15-19(26-3)11-20-17(21(15)27-4)10-16(22(25)28-20)14-8-6-13(23)9-18(14)24/h5-6,8-11,23-24H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWGXZYUURXJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1OC)C=C(C(=O)O2)C3=C(C=C(C=C3)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216255
Record name 3-(2,4-Dihydroxy-phenyl)-5,7-dimethoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66056-18-6
Record name Glycyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66056-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dihydroxy-phenyl)-5,7-dimethoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994BQ9M3AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycyrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

209 - 211 °C
Record name Glycyrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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